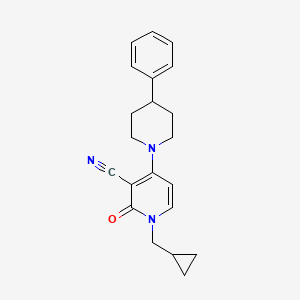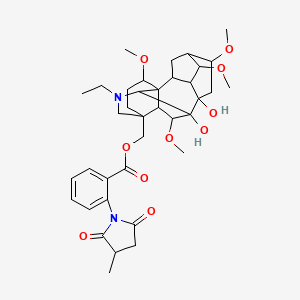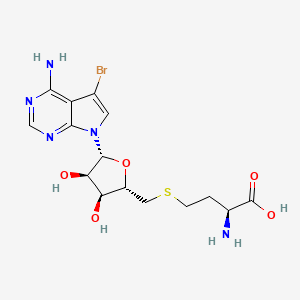
1-(Cyclopropylmethyl)-2-oxo-4-(4-phenylpiperidin-1-yl)-1,2-dihydropyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3H]JNJ-40068782 is a radiolabeled compound used as a positive allosteric modulator of the metabotropic glutamate type 2 (mGlu2) receptor. This compound is significant in neuropharmacology, particularly for its potential in treating central nervous system diseases such as schizophrenia .
Méthodes De Préparation
The synthesis of JNJ-40068782 involves several steps, starting with the preparation of the core structure, 3-cyano-1-cyclopropylmethyl-4-(4-phenyl-piperidin-1-yl)-pyridine-2(1H)-one. The radiolabeling process involves the incorporation of tritium ([3H]) into the compound. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical synthesis literature .
Analyse Des Réactions Chimiques
JNJ-40068782 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
[3H]JNJ-40068782 has several scientific research applications:
Chemistry: Used as a radioligand in binding studies to investigate the pharmacological properties of mGlu2 receptor modulators.
Biology: Helps in studying the distribution and density of mGlu2 receptors in various tissues.
Medicine: Potential therapeutic applications in treating central nervous system disorders such as schizophrenia.
Industry: Utilized in the development of new drugs targeting the mGlu2 receptor.
Mécanisme D'action
JNJ-40068782 acts as a positive allosteric modulator of the mGlu2 receptor. It enhances the receptor’s response to glutamate, leading to increased receptor activation. This modulation affects the glutamatergic signaling pathways, which are crucial in various neurological processes. The binding of JNJ-40068782 to the mGlu2 receptor is saturable, with a dissociation constant (KD) of approximately 10 nanomolar .
Comparaison Avec Des Composés Similaires
Similar compounds to JNJ-40068782 include other positive allosteric modulators of the mGlu2 receptor, such as:
- LY-487379
- BINA
- ADX-71149
What sets JNJ-40068782 apart is its high potency, selectivity, and systemic activity. It has shown promising results in preclinical studies, particularly in reversing phencyclidine-induced hyperlocomotion in mice .
Propriétés
Formule moléculaire |
C21H23N3O |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
1-(cyclopropylmethyl)-2-oxo-4-(4-phenylpiperidin-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H23N3O/c22-14-19-20(10-13-24(21(19)25)15-16-6-7-16)23-11-8-18(9-12-23)17-4-2-1-3-5-17/h1-5,10,13,16,18H,6-9,11-12,15H2 |
Clé InChI |
RVRHQHDKALSKLY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CN2C=CC(=C(C2=O)C#N)N3CCC(CC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide](/img/structure/B10771759.png)


![sodium (3R,5R)-7-(5-(3-fluorophenyl)-1-(4-fluorophenyl)-3-isopropyl-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinolin-2-yl)-3,5-dihydroxyheptanoate](/img/structure/B10771783.png)

![N-(3,4-dimethylphenyl)-2-{[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]oxy}acetamide](/img/structure/B10771799.png)
![N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide](/img/structure/B10771803.png)
![Lys[Z(NO2)]-Pro](/img/structure/B10771809.png)
![[(R)-1-(2-Hydroxy-cyclohexylcarbamoyl)-2-(1H-indol-3-yl)-1-methyl-ethyl]-carbamic acid adamantan-2-yl ester](/img/structure/B10771817.png)
![6-[(3-Chlorophenyl)methoxy]-4-methylpyridine-2-carbonitrile](/img/structure/B10771818.png)

![Cyclo[L-Pro-D-Phe-L-Ile-1,6-didehydro-D-Pyz-1,6-didehydro-L-Pyz-N-methyl-L-Phe-]](/img/structure/B10771835.png)
![4-[2-acetyl-5-(2H-1,3-benzodioxol-4-ylmethoxy)phenoxy]-4-phenylbutanoic acid](/img/structure/B10771838.png)
![2-[(4-chloroanilino)carbamoylamino]-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide](/img/structure/B10771844.png)